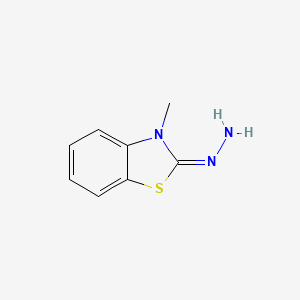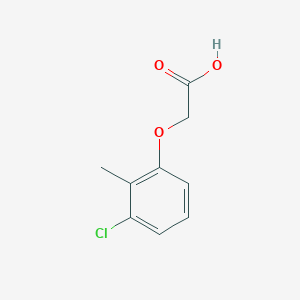
CID 2726824
Descripción general
Descripción
CID 2726824 is a useful research compound. Its molecular formula is C14H11F3N2OS and its molecular weight is 312.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2726824 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2726824 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tankyrase Inhibition
XAV 939 is a potent tankyrase (TNKS) inhibitor . Tankyrases are proteins involved in various cellular processes, including telomere length regulation and Wnt signaling. By inhibiting these proteins, XAV 939 can impact these processes, which has implications for cancer research and treatment.
Antagonizing Wnt Signaling
XAV 939 antagonizes Wnt signaling via stimulation of β-catenin degradation and stabilization of axin . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with several types of cancer.
Cancer Research
Given its effects on tankyrase and Wnt signaling, XAV 939 has significant potential in cancer research. For instance, it has been shown to inhibit the proliferation of the β-catenin-dependent colon carcinoma cell line DLD-1 .
Cardiomyocyte Differentiation
XAV 939 promotes cardiomyocyte differentiation in mesoderm progenitor cells . This could have potential applications in regenerative medicine, particularly in the treatment of heart diseases.
Neuronal Differentiation
XAV 939 is also used in neuronal differentiation protocols . This suggests that it could be used in research into neurodegenerative diseases and potentially in the development of treatments for these conditions.
Mecanismo De Acción
Target of Action
CID 2726824, also known as 2-[4-(trifluoromethyl)phenyl]-1H,4H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one , is a complex compound with a unique structure The primary targets of this compound are currently unknown
Mode of Action
These interactions could potentially lead to changes in the conformation or activity of the target proteins or enzymes .
Action Environment
The action, efficacy, and stability of CID 2726824 could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or compounds, and the temperature. Specific details about how these factors influence the action of cid 2726824 are currently unknown .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQSVMIPOVQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2726824 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





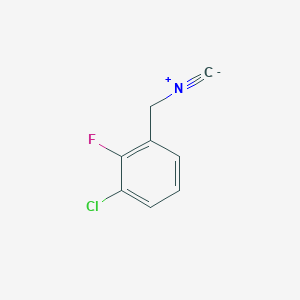
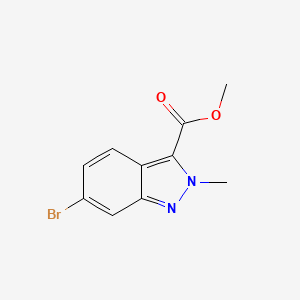

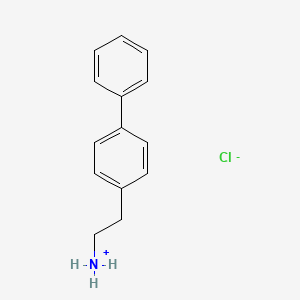
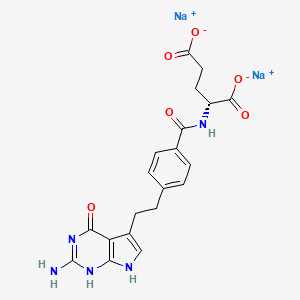

![N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7890306.png)

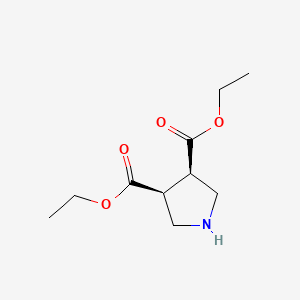
![rac-tert-butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B7890318.png)
